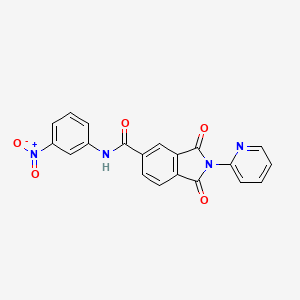

N-(3-nitrophenyl)-1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

説明

N-(3-ニトロフェニル)-1,3-ジオキソ-2-(ピリジン-2-イル)-2,3-ジヒドロ-1H-イソインドール-5-カルボキサミドは、科学研究の様々な分野で関心を集めている複雑な有機化合物です。

特性

分子式 |

C20H12N4O5 |

|---|---|

分子量 |

388.3 g/mol |

IUPAC名 |

N-(3-nitrophenyl)-1,3-dioxo-2-pyridin-2-ylisoindole-5-carboxamide |

InChI |

InChI=1S/C20H12N4O5/c25-18(22-13-4-3-5-14(11-13)24(28)29)12-7-8-15-16(10-12)20(27)23(19(15)26)17-6-1-2-9-21-17/h1-11H,(H,22,25) |

InChIキー |

LPXJJHRDDPIGAJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

合成経路と反応条件

N-(3-ニトロフェニル)-1,3-ジオキソ-2-(ピリジン-2-イル)-2,3-ジヒドロ-1H-イソインドール-5-カルボキサミドの合成は、一般的に複数段階の有機反応を伴います。一般的なアプローチの1つは、3-ニトロアニリンと適切なイソインドール誘導体との縮合反応であり、制御された条件下で行われます。 反応には、高収率と純度を得るために、触媒と特定の溶媒を使用する必要がある場合があります .

工業生産方法

この化合物の工業生産は、コスト効率とスケーラビリティを確保するために、最適化された反応条件を用いた大規模合成を行う場合があります。 連続フロー合成や自動反応モニタリングなどの技術は、効率と再現性を高めるために採用できます .

化学反応の分析

科学研究への応用

N-(3-ニトロフェニル)-1,3-ジオキソ-2-(ピリジン-2-イル)-2,3-ジヒドロ-1H-イソインドール-5-カルボキサミドは、いくつかの科学研究への応用があります。

化学: 複雑な有機分子の合成や反応機構の研究のためのビルディングブロックとして使用されます。

生物学: 創薬開発における生物活性分子の可能性について調査されています。

医学: 癌や線維症などの病気の治療における治療的可能性が探求されています。

科学的研究の応用

N-(3-nitrophenyl)-1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and fibrosis.

Industry: Utilized in the development of advanced materials with specific optical and electronic properties.

作用機序

N-(3-ニトロフェニル)-1,3-ジオキソ-2-(ピリジン-2-イル)-2,3-ジヒドロ-1H-イソインドール-5-カルボキサミドの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素や受容体に結合し、それらの活性を調節して、下流の作用を引き起こす可能性があります。 例えば、コラーゲンプロリル-4-ヒドロキシラーゼを阻害し、コラーゲンの合成を抑制して、抗線維化活性を示す可能性があります .

類似化合物との比較

類似化合物

類似化合物には、他のイソインドール誘導体やピリジニル化合物などがあります。例えば、

- N-(ピリジン-4-イル)ピリジン-4-アミン

- 2-(ピリジン-2-イル)ピリミジン誘導体

- ピリジン-2-イル-メタノン

ユニークさ

N-(3-ニトロフェニル)-1,3-ジオキソ-2-(ピリジン-2-イル)-2,3-ジヒドロ-1H-イソインドール-5-カルボキサミドは、官能基の組み合わせが独特で、明確な化学反応性と生物活性を与えています。 様々な化学反応を起こす能力と、治療的可能性は、さらなる研究開発のための貴重な化合物となっています .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。